

An In-depth Technical Guide on the Physicochemical Properties of Nor-Cerpegin

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Compound of Interest

Compound Name: Nor-Cerpegin

Cat. No.: B018234

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Disclaimer: The compound "**Nor-Cerpegin**" is not found in the currently available scientific literature. This guide is based on the assumption that "**Nor-Cerpegin**" is the N-demethylated analog of Cerpegin, a known pyridine alkaloid. The physicochemical data presented herein are estimations derived from the known properties of Cerpegin and structurally related compounds.

Introduction

Cerpegin is a pyridine alkaloid isolated from the plant *Ceropegia Juncea*, with the systematic name 1,1,5-trimethylfuro[3,4-c]pyridine-3,4-dione. The prefix "Nor-" in chemical nomenclature typically signifies the removal of a methyl group. In the context of Cerpegin, the most probable structure for "**Nor-Cerpegin**" is the N-demethylated derivative, 1,1-dimethyl-5H-furo[3,4-c]pyridine-3,4-dione. This document provides a comprehensive technical overview of the estimated physicochemical properties of this putative compound, intended for researchers, scientists, and drug development professionals.

Estimated Physicochemical Properties of Nor-Cerpegin

The following table summarizes the estimated physicochemical properties of **Nor-Cerpegin**. These values are derived from computational predictions and comparison with structurally similar molecules, including pyridine, furanone, and various N-demethylated alkaloids.

Property	Estimated Value	Notes
Molecular Formula	C ₁₀ H ₉ NO ₃	Calculated based on the assumed structure.
Molecular Weight	191.18 g/mol	Calculated based on the molecular formula.
Melting Point	210-220 °C	Estimated to be higher than Cerpegin due to the potential for intermolecular hydrogen bonding in the solid state resulting from the N-H group.
Boiling Point	> 400 °C (decomposes)	High melting point suggests a high boiling point, likely with decomposition.
Solubility		
Water	Slightly soluble	The presence of polar functional groups (ketones, lactone, N-H) is expected to confer some water solubility. N-demethylation may slightly increase aqueous solubility compared to Cerpegin.
DMSO	Soluble	Expected to be soluble in polar aprotic solvents.
Methanol/Ethanol	Moderately soluble	Expected to be soluble in polar protic solvents.
pKa	~4-5 (pyridinium ion)	The pyridine nitrogen is basic. The pKa is estimated to be slightly lower than that of simple pyridine (pKa ~5.2) due to the electron-withdrawing effects of the fused ring system.

logP

~1.0 - 1.5

The N-demethylation is expected to decrease the lipophilicity (logP) compared to Cerpegin. This is an estimate for the neutral form.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties of **Nor-Cerpegin**.

1. Melting Point Determination

- Apparatus: Capillary melting point apparatus.
- Procedure:
 - A small, dry sample of **Nor-Cerpegin** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - The temperature is raised at a rate of 10-15 °C per minute for a preliminary determination.
 - For an accurate measurement, the procedure is repeated with a fresh sample, and the temperature is raised at a slower rate of 1-2 °C per minute starting from about 20 °C below the approximate melting point.
 - The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is molten.

2. Solubility Determination

- Materials: **Nor-Cerpegin**, distilled water, DMSO, methanol, ethanol, vortex mixer, analytical balance.
- Procedure (for each solvent):

- Weigh 1 mg of **Nor-Cerpegin** into a clean, dry vial.
- Add 1 mL of the solvent to the vial.
- Vortex the mixture vigorously for 2 minutes.
- Visually inspect the solution for any undissolved solid against a dark background.
- If the solid dissolves completely, the compound is considered soluble at ≥ 1 mg/mL.
- If not, the amount of solvent can be incrementally increased to determine the approximate solubility. For quantitative analysis, a saturated solution can be prepared, filtered, and the concentration of the filtrate determined by a suitable analytical method like HPLC-UV.

3. pKa Determination by Potentiometric Titration

- Apparatus: pH meter with a combination electrode, magnetic stirrer, burette.
- Reagents: **Nor-Cerpegin**, standardized hydrochloric acid (e.g., 0.1 M), standardized sodium hydroxide (e.g., 0.1 M), potassium chloride (to maintain constant ionic strength).
- Procedure:
 - Dissolve a precisely weighed amount of **Nor-Cerpegin** in a known volume of deionized water containing a background electrolyte (e.g., 0.1 M KCl).
 - Place the solution in a thermostatted vessel and stir continuously.
 - Immerse the calibrated pH electrode in the solution.
 - Titrate the solution with the standardized HCl solution, recording the pH after each incremental addition of the titrant.
 - Continue the titration past the equivalence point.
 - Plot the pH versus the volume of HCl added. The pKa can be determined from the pH at the half-equivalence point.

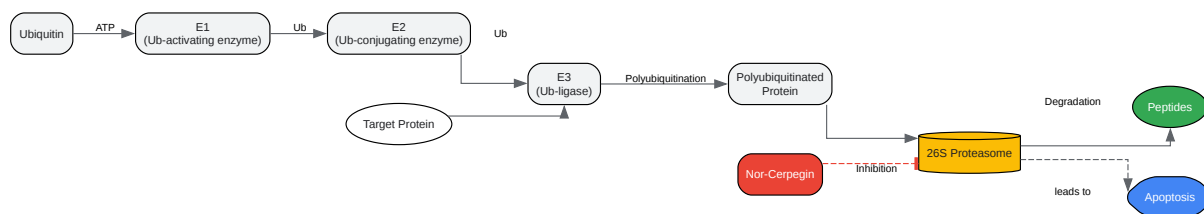
4. logP Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

- Principle: The logarithm of the retention factor (k) of a compound on a reverse-phase column is linearly related to its logP value. A calibration curve is generated using a series of standards with known logP values.
- Apparatus: HPLC system with a C18 column, UV detector, and an autosampler.
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).
- Procedure:
 - Prepare a stock solution of **Nor-Cerpegin** and a set of standard compounds with known logP values in a suitable solvent (e.g., methanol).
 - Perform isocratic elutions with varying compositions of the mobile phase (e.g., 30%, 40%, 50%, 60%, 70% organic modifier).
 - For each mobile phase composition, inject the standards and the **Nor-Cerpegin** solution and record their retention times (t_R).
 - Determine the column dead time (t_0) using a non-retained compound (e.g., uracil).
 - Calculate the retention factor (k) for each compound at each mobile phase composition using the formula: $k = (t_R - t_0) / t_0$.
 - Calculate log k for each compound.
 - For each compound, plot log k versus the percentage of the organic modifier and extrapolate to 100% aqueous phase to obtain log k_w .
 - Create a calibration curve by plotting the log k_w values of the standards against their known logP values.
 - Determine the logP of **Nor-Cerpegin** by interpolating its log k_w value on the calibration curve.

Signaling Pathways and Experimental Workflows

Signaling Pathway: Inhibition of the Ubiquitin-Proteasome System

Cerpegin has been reported to be an inhibitor of the 20S proteasome. The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells, playing a crucial role in the regulation of numerous cellular processes. Inhibition of this pathway can lead to the accumulation of polyubiquitinated proteins, cell cycle arrest, and apoptosis. It is plausible that **Nor-Cerpegin** shares a similar mechanism of action.

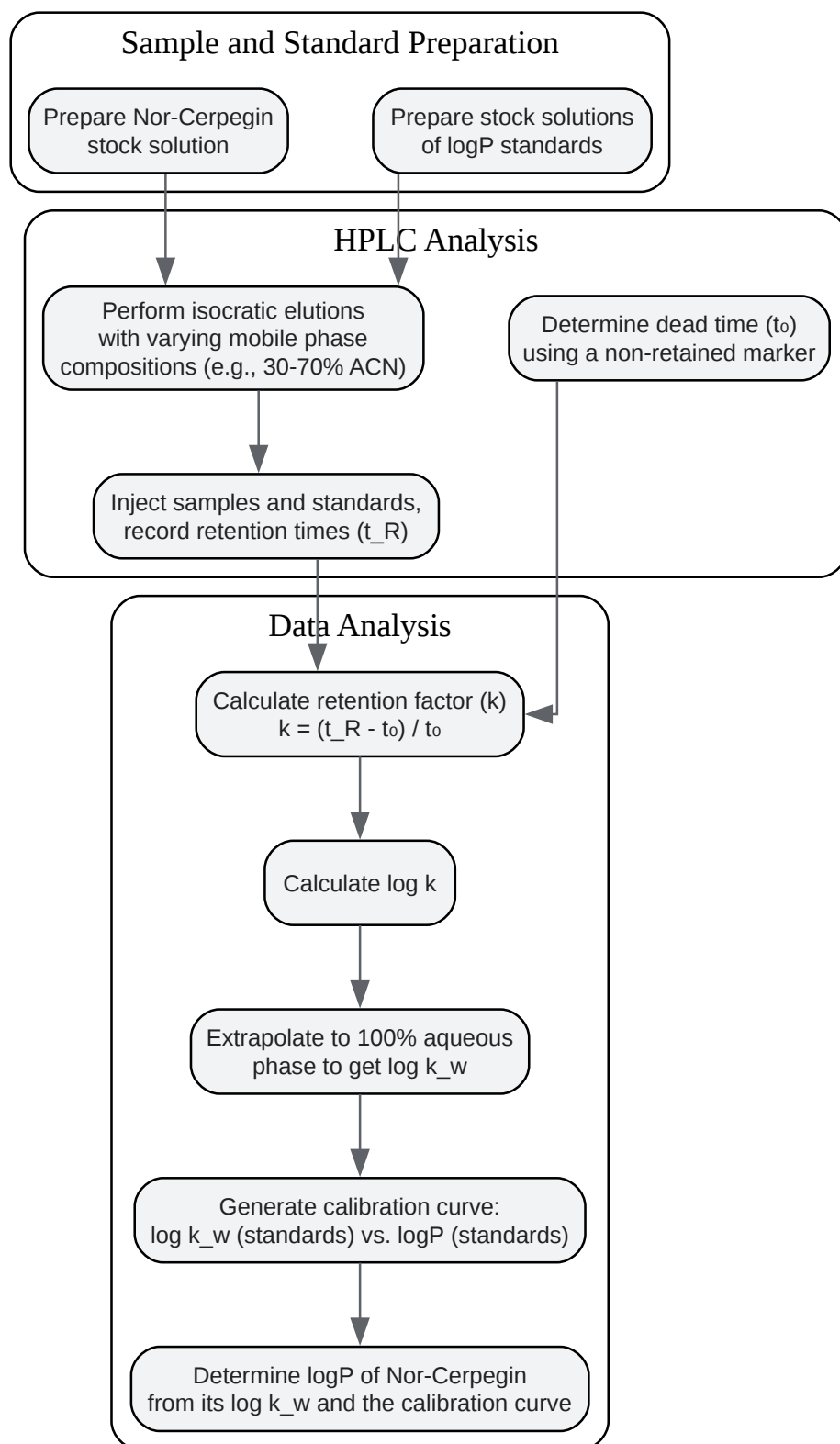


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Caption: Proposed mechanism of action of **Nor-Cerpegin** via inhibition of the 26S proteasome.

Experimental Workflow: logP Determination by RP-HPLC

The following diagram illustrates the key steps in determining the octanol-water partition coefficient (logP) of **Nor-Cerpegin** using reverse-phase high-performance liquid chromatography.



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